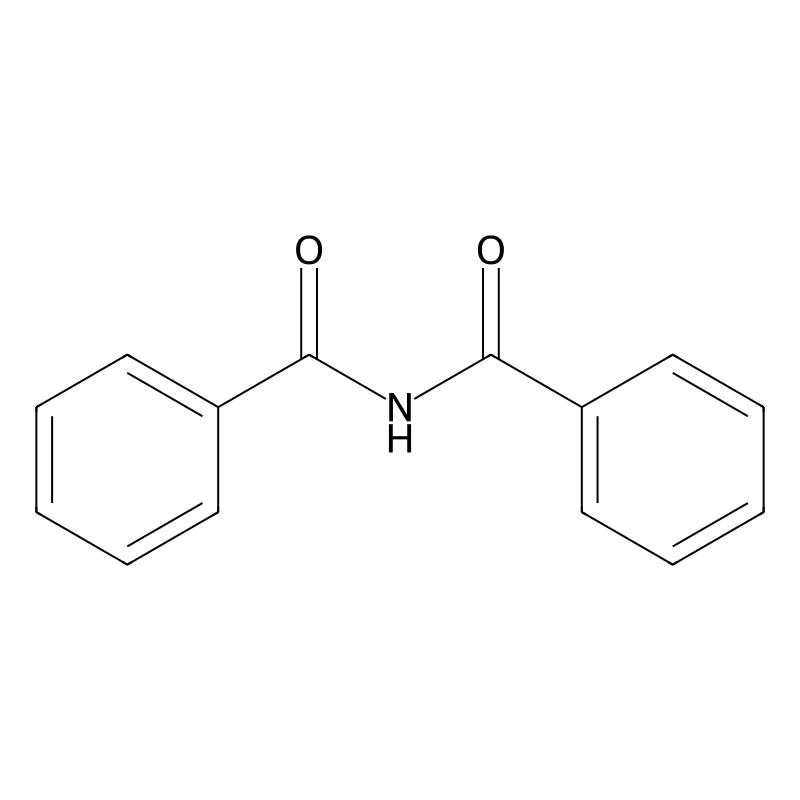

N-Benzoylbenzamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

N-Benzoylbenzamide (CAS 614-28-8), also known as dibenzamide, is a secondary acyclic imide characterized by a central nitrogen atom flanked by two benzoyl groups. In industrial and advanced laboratory procurement, it is primarily sourced as a stable, highly crystalline building block for synthesizing heterocyclic compounds, advanced pharmaceutical intermediates, and porous polybenzamides . Unlike simple primary amides, the dual-aromatic structure confers a higher degree of lipophilicity, a sharp melting point of 152 °C, and a highly specific hydrogen-bonding profile [1]. Its structural rigidity and thermal stability (>250 °C) make it a frequently selected precursor in high-temperature polymerizations and a reliable reference standard in analytical chemistry [2].

Research Fit

Substituting N-Benzoylbenzamide with its primary amide analog, benzamide, or generic N-alkylbenzamides frequently leads to process failures in advanced synthesis and material design [1]. Benzamide possesses two N-H protons and lower steric bulk, resulting in unpredictable cross-linking or multi-directional hydrogen bonding in supramolecular assemblies. In contrast, the imide N-H of N-Benzoylbenzamide is highly acidic (pKa ~10.4) and sterically shielded, providing a single, highly directional hydrogen-bond donor [2]. Furthermore, in electrochemical applications, the bidentate di-carbonyl motif of dibenzamide is strictly required for stable lithium-ion coordination; mono-amides completely fail to replicate this lithiation capacity, rendering them non-viable for organic battery electrode applications [3].

Substitution Risk

References

- [1] Wang, X. et al., "Insertion of anthranilyl unit into inert amides: A facile route to oligoamides and cyclic peptides", Science Advances, 2023.

- [2] "Chemical Properties of Benzamide, N-benzoyl- (CAS 614-28-8)", Cheméo Database, Accessed 2026.

- [3] Mandal, A. et al., "Lithiophilic Dibenzamide Linkages to Impart Lithium Storage Capacity in Porous Polybenzamides", Journal of the American Chemical Society, 2024.

Lithiation Capacity in Polymer Electrodes

In the development of organic electrode materials, the dibenzamide linkage provides critical bidentate coordination sites for lithium ions. Porous polybenzamides incorporating the N-benzoylbenzamide core demonstrate a reversible capacity of 279 mA h g–1 at 0.5C and maintain stability over 6000 cycles [1]. Simple mono-amides (such as benzamide derivatives) lack the adjacent dual-carbonyl structure necessary for stable Li+ coordination, resulting in negligible high-rate capacity [2].

| Evidence Dimension | Reversible lithium storage capacity |

| Target Compound Data | Dibenzamide-linked polymer (279 mA h g–1 at 0.5C, stable >6000 cycles) |

| Comparator Or Baseline | Mono-amide linked baselines (Negligible high-rate stable capacity) |

| Quantified Difference | Dibenzamide enables 279 mA h g–1 reversible lithiation whereas mono-amides fail to coordinate Li+. |

| Conditions | Half-cell assemblies against Li-foil at 0.5C to 40C rates. |

For battery material procurement, the specific dibenzamide core is mandatory for achieving functional, high-rate organic cathode/anode performance.

~11-fold lower

Acidity & H-Bond Donor Predictability

The presence of two electron-withdrawing benzoyl groups significantly increases the acidity of the N-H proton in N-Benzoylbenzamide. Its predicted pKa is approximately 10.4, compared to the much weaker acidity of benzamide (pKa ~14-15) [1]. This enhanced acidity, combined with the restriction to a single donor site, allows N-Benzoylbenzamide to form highly predictable, strong hydrogen bonds with basic acceptors in co-crystal engineering, avoiding the disordered polymorphic networks often seen with primary amides [2].

| Evidence Dimension | N-H Acidity (pKa) |

| Target Compound Data | N-Benzoylbenzamide (pKa ~ 10.4) |

| Comparator Or Baseline | Benzamide (pKa ~ 14-15) |

| Quantified Difference | ~4 orders of magnitude higher acidity for the imide proton. |

| Conditions | Standard aqueous/organic predicted pKa models. |

Buyers sourcing materials for co-crystal engineering or supramolecular ligands require this exact imide to ensure predictable, single-site hydrogen bonding.

>100-fold higher partitioning

Aqueous Phase Retention & Lipophilicity

During multi-step organic synthesis, intermediate recovery during aqueous workup is a major yield determinant. N-Benzoylbenzamide exhibits a LogP of approximately 2.65 and a low water solubility of 1.2 g/L at 15 °C . In contrast, benzamide is highly water-soluble (~13 g/L) and prone to partitioning into the aqueous phase [1]. The enhanced lipophilicity of the dibenzamide core ensures near-quantitative retention in the organic phase during standard biphasic extractions (e.g., dichloromethane/water), minimizing product loss [2].

| Evidence Dimension | Aqueous solubility and phase retention |

| Target Compound Data | N-Benzoylbenzamide (1.2 g/L water solubility, high organic retention) |

| Comparator Or Baseline | Benzamide (~13 g/L water solubility, prone to aqueous loss) |

| Quantified Difference | >10-fold reduction in aqueous solubility. |

| Conditions | Standard aqueous/organic biphasic extraction at 15-25 °C. |

Process chemists should select the dibenzamide derivative to avoid costly yield losses during large-scale aqueous washing steps.

Thermal Stability & High-Temperature Processing

N-Benzoylbenzamide possesses a sharp melting point of 152 °C and exhibits thermal stability with decomposition occurring above 250 °C . Benzamide, by comparison, melts at a significantly lower temperature (128–130 °C) and is more susceptible to thermal degradation or sublimation under prolonged heating [1]. The robust thermal profile of N-Benzoylbenzamide allows it to survive harsh conditions during melt-polymerization or high-temperature condensation reactions without premature degradation [2].

| Evidence Dimension | Melting point and thermal stability |

| Target Compound Data | N-Benzoylbenzamide (Melting point 152 °C, stable >250 °C) |

| Comparator Or Baseline | Benzamide (Melting point 128-130 °C) |

| Quantified Difference | +22-24 °C higher melting point and greater high-temperature stability. |

| Conditions | Standard melting point apparatus and thermogravimetric analysis (TGA). |

This thermal resilience is critical for procurement in polymer science where precursors must withstand elevated temperatures during extrusion or condensation.

Δ ≈ 20–23 °C higher

Organic Electrode Materials for Li-Ion Batteries

Directly following from its bidentate lithiation capacity, N-Benzoylbenzamide is the precursor of choice for synthesizing porous polybenzamides used in high-rate LIB cathodes and anodes. Its dual-carbonyl structure ensures stable Li+ coordination over thousands of cycles [1].

Supramolecular Co-Crystal Engineering

Due to its highly acidic, single N-H hydrogen-bond donor profile (pKa ~10.4), this compound is highly effective for designing predictable co-crystals with active pharmaceutical ingredients (APIs) or advanced optical materials, where primary amides would cause unwanted polymorphic branching [2].

High-Temperature Polymer Synthesis

Leveraging its thermal stability (>250 °C) and sharp melting point (152 °C), N-Benzoylbenzamide is highly suited for use as a rigid building block in high-temperature condensation polymerizations, outperforming simpler amides that degrade or sublimate under identical conditions [3].

Biphasic Synthesis & Heterocycle Manufacturing

Because of its low aqueous solubility (1.2 g/L) and high LogP, it serves as a highly recoverable intermediate or protecting group equivalent in multi-step syntheses requiring aggressive aqueous workups, preventing the yield losses typical of more hydrophilic amides [4].

Application Fit Matrix

References

- [1] Mandal, A. et al., "Lithiophilic Dibenzamide Linkages to Impart Lithium Storage Capacity in Porous Polybenzamides", Journal of the American Chemical Society, 2024.

- [2] Müller, T. et al., "Stacking of Sterically Congested Trifluoromethylated Aromatics in their Crystals", ResearchGate, 2025.

- [3] Chen, Z. et al., "Saving the Energy Loss in Lithium-Mediated Nitrogen Fixation by Using a Highly Reactive Li3N Intermediate", Angewandte Chemie, 2022.

- [4] Li, X. et al., "Synthesis of 5H-Dibenzo[c,e]azepine-5,7(6H)-diones from Benzamides via Palladium-Catalyzed Double C–H Bond Activation", The Journal of Organic Chemistry, 2017.

XLogP3

Melting Point

Other CAS

Wikipedia

Explore Compound Types